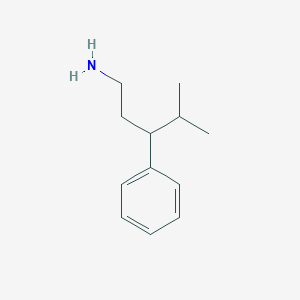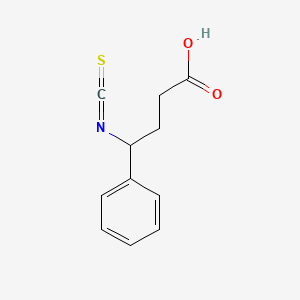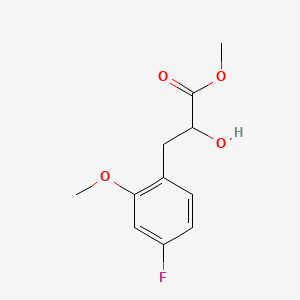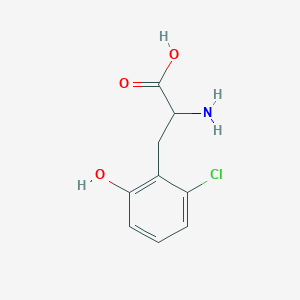
(r)-2-Amino-2-(2,4,5-trimethoxyphenyl)ethan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-2-Amino-2-(2,4,5-trimethoxyphenyl)ethan-1-ol is an organic compound with the molecular formula C11H17NO4. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image. This compound is of interest in various fields of chemistry and pharmacology due to its unique structural features and potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of ®-2-Amino-2-(2,4,5-trimethoxyphenyl)ethan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with 2,4,5-trimethoxybenzaldehyde.
Reductive Amination: The aldehyde group is converted to an amine via reductive amination using a suitable amine source and a reducing agent such as sodium cyanoborohydride.
Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution to obtain the ®-enantiomer.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of imines or oximes.
Reduction: Reduction of the compound can yield various derivatives, depending on the specific reducing agents and conditions used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as sodium methoxide or other strong bases can facilitate nucleophilic substitution reactions.
Major Products:
Oxidation: Formation of imines or oximes.
Reduction: Various reduced derivatives of the parent compound.
Substitution: Introduction of different functional groups on the aromatic ring.
Chemistry:
Synthesis of Complex Molecules: The compound serves as a building block for the synthesis of more complex organic molecules.
Chiral Catalysts: Its chiral nature makes it useful in the development of chiral catalysts for asymmetric synthesis.
Biology:
Enzyme Inhibition: The compound has potential as an enzyme inhibitor, particularly for enzymes involved in neurotransmitter metabolism.
Receptor Binding Studies: It can be used in studies to understand receptor-ligand interactions.
Medicine:
Drug Development: The compound’s structural features make it a candidate for drug development, particularly for neurological and psychiatric disorders.
Pharmacological Research: It is used in pharmacological research to study its effects on various biological systems.
Industry:
Chemical Manufacturing: The compound is used in the manufacturing of specialty chemicals and intermediates.
Material Science:
作用機序
The mechanism of action of ®-2-Amino-2-(2,4,5-trimethoxyphenyl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in neurotransmitter metabolism, thereby affecting neurotransmitter levels and signaling pathways.
Similar Compounds:
2-Amino-2-(2,4,5-trimethoxyphenyl)ethanol: The non-chiral version of the compound.
2,4,5-Trimethoxyphenethylamine: A structurally related compound with similar aromatic substitution patterns.
2,4,5-Trimethoxyamphetamine: Another related compound with a similar aromatic ring but different side chain.
Uniqueness: ®-2-Amino-2-(2,4,5-trimethoxyphenyl)ethan-1-ol is unique due to its chiral nature and specific three-dimensional arrangement. This chirality can lead to different biological activities and interactions compared to its non-chiral or differently substituted counterparts. Its specific substitution pattern on the aromatic ring also contributes to its distinct chemical and biological properties.
特性
分子式 |
C11H17NO4 |
|---|---|
分子量 |
227.26 g/mol |
IUPAC名 |
(2R)-2-amino-2-(2,4,5-trimethoxyphenyl)ethanol |
InChI |
InChI=1S/C11H17NO4/c1-14-9-5-11(16-3)10(15-2)4-7(9)8(12)6-13/h4-5,8,13H,6,12H2,1-3H3/t8-/m0/s1 |
InChIキー |
KIVMRYBXFYLBAP-QMMMGPOBSA-N |
異性体SMILES |
COC1=CC(=C(C=C1[C@H](CO)N)OC)OC |
正規SMILES |
COC1=CC(=C(C=C1C(CO)N)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-{[(Tert-butoxy)carbonyl]amino}bicyclo[3.1.0]hexane-1-carboxylicacid](/img/structure/B13548670.png)





![(1S,5R)-6,8-dioxabicyclo[3.2.1]octan-4-aminehydrochloride](/img/structure/B13548711.png)

